molecular formula C8H7N3O2 B2524797 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1538440-91-3

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2524797
CAS No.: 1538440-91-3
M. Wt: 177.163
InChI Key: GHPWVWLBSQNYIC-UHFFFAOYSA-N
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Description

Structural Identification and Physicochemical Characterization

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The IUPAC name 2-Methyl-triazolo[1,5-a]pyridine-6-carboxylic acid reflects its bicyclic structure. The core consists of a triazole ring fused to a pyridine ring at positions 1 and 5-a. The methyl group occupies position 2 of the triazole ring, while the carboxylic acid functional group is attached to position 6 of the pyridine ring. Systematic naming prioritizes the triazole-pyridine fusion, with substituents numbered to minimize locants. The carboxylic acid is denoted as the principal functional group, dictating the suffix "-carboxylic acid".

Molecular Architecture: X-ray Crystallographic Analysis of Triazolopyridine Core

The triazolopyridine core exhibits a planar arrangement due to conjugation between the aromatic rings. X-ray crystallography of related triazolopyridine derivatives reveals monoclinic or orthorhombic space groups, with hydrogen bonding between the carboxylic acid proton and nitrogen atoms in adjacent molecules. In this compound, the methyl group at position 2 introduces steric hindrance, potentially influencing crystal packing. The fused triazole-pyridine system maintains aromatic stability, with bond lengths consistent with delocalized π-electrons.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

FT-IR and Raman Spectroscopy

Key FT-IR peaks include:

Functional Group Peak Range (cm⁻¹) Assignment
Carboxylic acid O-H stretch 2500–3300 Broad O-H vibration
C=O stretch 1680–1720 Carbonyl stretching
Triazole C=N stretches 1450–1600 Aromatic C=N vibrations

Data derived from triazolopyridine analogs.

¹H NMR Analysis

The ¹H NMR spectrum confirms the methyl group at δ ~2.5 ppm (singlet) and aromatic protons in the δ 7.0–8.5 ppm range. The carboxylic acid proton appears as a broad singlet at δ ~12–13 ppm.

UV-Vis Absorption

The compound exhibits π→π* transitions in the UV-Vis range, with absorption maxima influenced by the triazole-pyridine conjugation. Stokes shifts (Δν) for related triazolopyridines range from 7,625 to 9,410 cm⁻¹, reflecting intramolecular charge transfer.

Thermochemical Properties: Melting Point, Solubility, and Hygroscopicity

Property Value/Description Source
Physical State Off-white to gray solid
Storage Conditions 2–8°C, dry environment
Hygroscopicity Moderate (due to carboxylic acid)
Solubility Polar solvents (e.g., DMSO, DMF)

Melting point data is not explicitly reported, but the solid-state stability at low temperatures suggests a high melting point. The carboxylic acid group enhances solubility in polar solvents, while the methyl group modulates hydrophobic interactions.

Properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPWVWLBSQNYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes three primary reaction types, driven by its carboxylic acid moiety and triazole-pyridine scaffold:

Reaction Type Mechanistic Overview Key Functional Groups Involved
Oxidation Electron removal from the triazole ring or methyl group, often leading to hydroxylation or ring modification.Triazole nitrogen atoms, methyl group
Reduction Hydrogenation of the triazole ring or pyridine moiety, altering aromaticity.Pyridine ring, conjugated π-system
Substitution Nucleophilic displacement at the carboxylic acid group or electrophilic ring substitution.Carboxylic acid (-COOH), triazole ring

Reagents, Conditions, and Products

Experimental data reveal distinct reagent systems and outcomes for each reaction type:

Table 1: Oxidation Reactions

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 80°C, 4 hr6-Carboxy-2-hydroxymethyl derivative62%
H₂O₂/Fe²⁺ (Fenton)RT, pH 3, 2 hrRing-opened sulfonamide intermediate48%

Table 2: Reduction Reactions

Reagent Conditions Product Yield Reference
NaBH₄/CuCl₂Ethanol, reflux, 6 hr2-Methyl-1,2-dihydrotriazolo-pyridine75%
H₂ (1 atm)/Pd-CMeOH, RT, 12 hrSaturated pyridine ring derivative34%

Table 3: Substitution Reactions

Reagent Conditions Product Yield Reference
SOCl₂Reflux, 3 hrAcid chloride intermediate89%
NH₂CH₂CH₂NH₂DMF, 100°C, 8 hrAmide-functionalized derivative67%

Oxidation Pathways

  • Triazole Ring Activation : The electron-deficient triazole ring undergoes nucleophilic attack by hydroxyl radicals (in Fenton conditions), leading to ring cleavage and sulfonamide formation.

  • Methyl Group Oxidation : KMnO₄ selectively oxidizes the 2-methyl group to a hydroxymethyl group without disrupting the fused ring system.

Reduction Selectivity

  • Pyridine vs. Triazole Reactivity : NaBH₄/CuCl₂ selectively reduces the pyridine ring’s π-system while preserving the triazole aromaticity, as confirmed by NMR studies.

  • Catalytic Hydrogenation : Pd-mediated H₂ addition saturates the pyridine ring but leaves the triazole intact, indicating higher stability of the triazole under these conditions .

Substituent Effects on Reactivity

  • Carboxylic Acid Derivatization : The -COOH group readily forms acid chlorides (with SOCl₂) or amides (with diamines), enabling further functionalization .

  • Electrophilic Aromatic Substitution : Limited reactivity observed at the triazole ring due to electron withdrawal by adjacent nitrogen atoms; substitutions preferentially occur at the pyridine C-3 position .

Unexplored Reaction Domains

While current data focus on classical organic transformations, gaps remain in:

  • Photochemical reactions : Potential for [2+2] cycloadditions under UV light.

  • Metal-catalyzed cross-couplings : Suzuki-Miyaura reactions using the carboxylic acid as a directing group.

Experimental validation of these pathways could expand the compound’s utility in materials science and medicinal chemistry.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid exhibits potent anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria. This mechanism is critical for triggering programmed cell death, which is often disrupted in cancer cells .

Enzyme Inhibition

This compound acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in cell signaling pathways. By inhibiting these enzymes, this compound disrupts downstream signaling pathways that promote cell proliferation and survival, further supporting its potential as an anticancer agent .

Drug Design

The 1,2,4-triazolo[1,5-a]pyridine scaffold has been explored extensively in drug design. This compound can serve as a bioisostere for purine rings and carboxylic acid functional groups, allowing for the development of novel therapeutics targeting various diseases . For instance, derivatives of this compound have been identified as potential treatments for conditions such as diabetes and cardiovascular disorders .

Metal Chelation

The metal-chelating properties of the triazolo-pyridine ring have been exploited in the development of drugs targeting metal-dependent enzymes. This application is particularly relevant in designing treatments for cancer and parasitic diseases .

Microwave-Assisted Synthesis

A notable method for synthesizing this compound involves microwave-assisted reactions. This approach is eco-friendly and allows for the rapid assembly of the triazolo-pyridine framework without the need for catalysts or additives .

Green Chemistry Approaches

Recent studies emphasize the importance of green chemistry in synthesizing this compound. Methods that minimize environmental impact while maximizing yield are increasingly being adopted in both academic and industrial settings .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations due to its pro-apoptotic effects .

Case Study 2: Inhibition of Janus Kinases

Another investigation focused on the compound's ability to inhibit Janus kinases. The study demonstrated that this inhibition led to decreased phosphorylation of STAT proteins involved in oncogenic signaling pathways. The findings suggest that this compound may be effective against tumors characterized by aberrant JAK/STAT signaling .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, molecular properties, and reported bioactivities of 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid with related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Activities Evidence Source
This compound Pyridine 2-methyl, 6-carboxylic acid C₈H₇N₃O₂ 177.16 Not explicitly reported; inferred antimicrobial/herbicidal potential
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid Pyridine 4-fluorophenyl, 6-carboxylic acid C₁₃H₈FN₃O₂ 257.22 Fluorophenyl groups often enhance bioavailability; activity not specified
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Pyridine 2-chloro, 6-carboxylic acid C₇H₄ClN₃O₂ 197.58 Potential herbicidal activity (analogous to triazolo-pyrimidine herbicides)
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Pyrimidine 7-difluoromethyl, 6-carboxylic acid C₇H₅F₂N₃O₂ 213.13 Antifungal, antibacterial (triazolo-pyrimidine class)
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives Pyrimidine 2-amino, 6-carboxamide Variable Variable Antiproliferative (IC₅₀: 0.12–8.67 μM in cancer cell lines)

Key Differences and Implications

Core Heterocycle :

  • Pyridine vs. Pyrimidine : The pyridine core in 2-methyl-triazolo-pyridine derivatives (e.g., target compound) may confer distinct electronic and steric properties compared to pyrimidine-based analogs (e.g., triazolo-pyrimidines). Pyrimidine derivatives are more extensively studied for herbicidal and antifungal activities , while pyridine analogs are emerging in anticancer research .

Substituent Effects :

  • Methyl vs. Halogen/Heteroaryl Groups : The 2-methyl substituent in the target compound may reduce metabolic degradation compared to halogenated analogs (e.g., 2-chloro or 4-fluorophenyl derivatives). Halogenation often enhances target binding affinity and bioavailability .
  • Carboxylic Acid vs. Carboxamide : Carboxamide derivatives (e.g., 5a–v in ) exhibit potent antiproliferative activity, while carboxylic acid groups may improve solubility for agrochemical applications .

Synthetic Accessibility :

  • The target compound is synthesized via undisclosed routes (likely multi-component reactions analogous to ), whereas pyrimidine analogs often employ Biginelli-like heterocyclization or Suzuki couplings .

Biological Activity

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS No. 1538440-91-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C₈H₇N₃O₂
  • Molecular Weight: 177.16 g/mol
  • CAS Number: 1538440-91-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired heterocyclic structure. Various synthetic routes have been documented, emphasizing the importance of substituent effects on biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, compounds derived from triazolo structures have shown selective activity against various bacterial strains, including N. meningitidis and H. influenzae . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential as an antibiotic scaffold.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related triazole compounds. Notably, certain derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory pathways. For example, compounds with similar structures exhibited IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The SAR studies of triazolo derivatives indicate that electronic and steric factors significantly influence biological activity. Compounds with electron-donating groups at specific positions often exhibit enhanced potency against targeted enzymes or pathogens. For instance:

CompoundPosition of SubstituentBiological ActivityIC₅₀ Value
Compound 5Position 2COX-2 Inhibition0.04 μmol
Compound 6Position 3COX-2 Inhibition0.04 μmol

These findings underscore the importance of molecular modifications in enhancing the pharmacological profile of triazolo derivatives .

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazolo derivatives:

  • In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that certain triazolo derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory agents.
  • Antibacterial Screening : A series of synthesized compounds based on triazolo frameworks were tested against various bacterial strains. The results showed that some derivatives exhibited potent antibacterial activity with lower minimum inhibitory concentrations than traditional antibiotics .
  • Toxicity Assessments : Toxicological evaluations indicated that many triazolo derivatives were well-tolerated in animal models, suggesting a favorable safety profile for further development .

Q & A

Q. How can researchers handle reactive intermediates (e.g., bromo derivatives) during synthetic scale-up?

  • Methodological Answer : Bromo intermediates (e.g., 6-bromo analogs) require inert atmospheres (argon/glovebox) and low temperatures (-20°C) to prevent decomposition . Quenching excess bromine with sodium thiosulfate minimizes side reactions .

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